O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine
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Overview
Description
Preparation Methods
The synthesis of O6-Benzyl-N2,3-etheno-2’-phenoxythioxomethyl-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine involves multiple steps. One common synthetic route starts from 1H-Imidazo[2,1-b]purine, 4-(phenylmethoxy)-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-ribofuranosyl]-(9CI) and phenyl chlorothionocarbonate . The reaction is typically carried out in the presence of a base such as DMAP (4-dimethylaminopyridine) in acetonitrile at room temperature for 12 hours .
Chemical Reactions Analysis
O6-Benzyl-N2,3-etheno-2’-phenoxythioxomethyl-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of its ester or amide bonds.
Scientific Research Applications
O6-Benzyl-N2,3-etheno-2’-phenoxythioxomethyl-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of fluorescent guanosine nucleotide analogs.
Medicine: It is being explored as a potent biomedicine for treating certain types of cancer.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O6-Benzyl-N2,3-etheno-2’-phenoxythioxomethyl-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine involves targeting specific molecular pathways involved in cancer cell proliferation. It inhibits the growth and division of cancer cells by interfering with their DNA replication and repair processes. This compound binds to specific enzymes and proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
O6-Benzyl-N2,3-etheno-2’-phenoxythioxomethyl-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine is unique due to its complex structure and specific applications in cancer research. Similar compounds include:
O6-Benzylguanine: Another compound used in cancer research for its ability to inhibit DNA repair enzymes.
N2,3-Ethenoguanosine: A compound studied for its mutagenic properties and role in DNA damage.
Phenoxythioxomethyl derivatives: These compounds are explored for their potential therapeutic applications in various diseases.
Properties
IUPAC Name |
O-phenyl (6aR,8R,9R,9aR)-9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H51N5O7SSi2/c1-24(2)52(25(3)4)46-22-30-32(49-53(50-52,26(5)6)27(7)8)38(44,36(51)47-29-17-13-10-14-18-29)35(48-30)43-23-40-31-33(45-21-28-15-11-9-12-16-28)41-37-39-19-20-42(37)34(31)43/h9-20,23-27,30,32,35,37,39,44H,21-22H2,1-8H3/t30-,32-,35-,37?,38-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZQXSVPOWRSLN-SKHONUMNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N5C=CNC5N=C4OCC6=CC=CC=C6)(C(=S)OC7=CC=CC=C7)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H]([C@@]([C@@H](O2)N3C=NC4=C3N5C=CNC5N=C4OCC6=CC=CC=C6)(C(=S)OC7=CC=CC=C7)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H51N5O7SSi2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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